

Technical Support Center: Synthesis of 3-Dechloro Sertraline

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Compound of Interest

Compound Name:	3-Dechloro Sertraline Hydrochloride
CAS No.:	79646-00-7
Cat. No.:	B139581

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Welcome to the technical support center for the synthesis of 3-Dechloro Sertraline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this sertraline analog. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of 3-Dechloro Sertraline, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Low Yield of the Tetralone Intermediate

Question: I am experiencing a low yield during the Friedel-Crafts acylation to form the 4-(4-chlorophenyl)-tetralone, the key intermediate for 3-Dechloro Sertraline synthesis. What are the likely causes and how can I optimize this step?

Answer: A low yield in the Friedel-Crafts acylation step is a common challenge. The primary causes often revolve around suboptimal reaction conditions and reagent quality. Here's a systematic approach to troubleshoot this issue:

- Reagent Purity and Stoichiometry:
 - Aluminum Chloride (AlCl_3): Ensure the AlCl_3 is anhydrous and of high purity. Moisture will deactivate the catalyst. It is advisable to use freshly opened or properly stored AlCl_3 .
 - Solvent: The choice of solvent is critical. While nitrobenzene or carbon disulfide are traditionally used, safer alternatives like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. Ensure the solvent is anhydrous.
 - Stoichiometry: A molar excess of AlCl_3 is typically required. A 1.1 to 1.5 molar equivalent is a good starting point.
- Reaction Temperature and Time:
 - The reaction is typically biphasic, with an initial exothermic complex formation followed by a heating phase. Careful temperature control is crucial.
 - Initial Phase: The addition of AlCl_3 should be done portion-wise at a low temperature (0-5 °C) to control the initial exotherm.
 - Heating Phase: After the initial complex formation, the reaction mixture is typically heated to 40-50 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Prolonged heating can lead to side product formation.
- Work-up Procedure:
 - The reaction should be quenched by slowly adding the reaction mixture to ice-cold dilute hydrochloric acid. This will hydrolyze the aluminum complexes and bring the product into the organic layer.
 - Thorough extraction with a suitable organic solvent (e.g., DCM or ethyl acetate) is necessary to maximize recovery.

Experimental Protocol: Optimized Friedel-Crafts Acylation

- To a stirred solution of 4-chlorophenylacetic acid in anhydrous 1,2-dichloroethane, add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF) at 0 °C.
- Stir the mixture at room temperature for 2 hours or until the evolution of gas ceases.
- In a separate flask, add anhydrous aluminum chloride (1.5 eq.) to anhydrous 1,2-dichloroethane and cool to 0 °C.
- To the AlCl₃ suspension, add the previously prepared acid chloride solution dropwise, maintaining the temperature below 10 °C.
- After the addition is complete, slowly warm the reaction mixture to 45-50 °C and monitor the reaction by TLC.
- Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.
- Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tetralone.

Issue 2: Poor Diastereoselectivity in the Reductive Amination Step

Question: My reductive amination of the 4-(4-chlorophenyl)-tetralone with methylamine is resulting in a nearly 1:1 mixture of cis and trans isomers of 3-Dechloro Sertraline. How can I improve the diastereoselectivity to favor the desired cis isomer?

Answer: Achieving high cis-diastereoselectivity is a critical challenge in the synthesis of sertraline and its analogs. The choice of reducing agent and reaction conditions are the most influential factors.

- Choice of Reducing Agent:

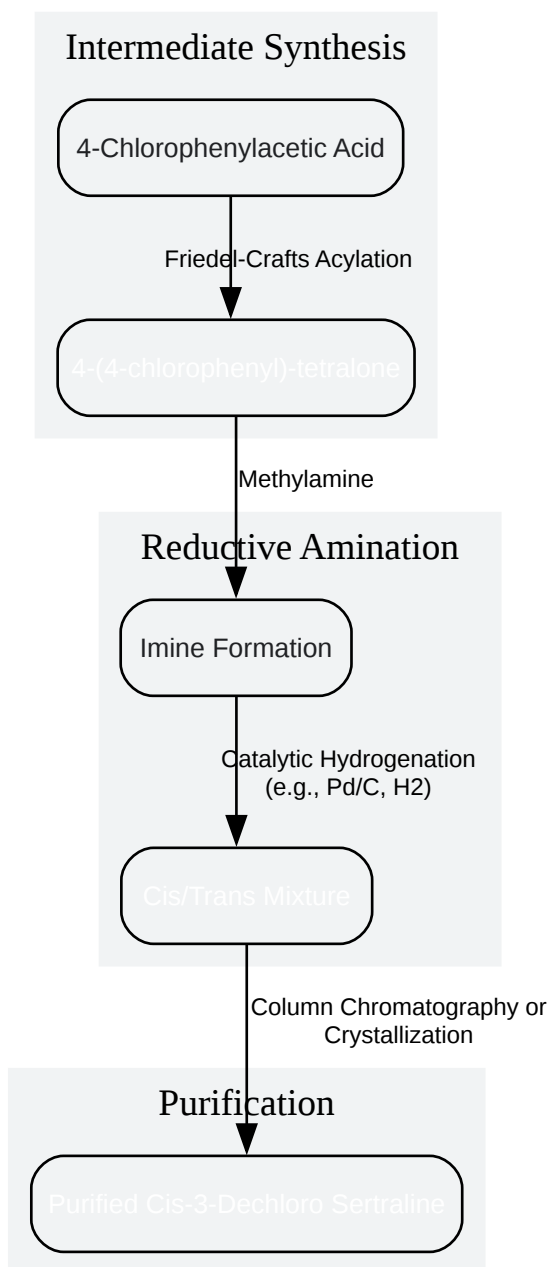
- Catalytic Hydrogenation: This is often the preferred method for achieving high cis-selectivity. Catalysts like palladium on carbon (Pd/C) or Raney nickel are commonly used. [1] The hydrogenation of the intermediate imine on the catalyst surface sterically favors the formation of the cis isomer.
- Hydride Reducing Agents: Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can also be used, but they often lead to lower diastereoselectivity compared to catalytic hydrogenation.[1]
- Reaction Conditions for Catalytic Hydrogenation:
 - Catalyst Loading: A catalyst loading of 5-10 mol% is typically sufficient.
 - Hydrogen Pressure: High pressures are generally not required and can sometimes lead to dechlorination of the aromatic ring.[2] A pressure of 1-5 atm of hydrogen is usually effective.
 - Solvent: Protic solvents like methanol or ethanol are good choices for this reaction.
 - Temperature: The reaction is typically run at room temperature.

Experimental Protocol: Diastereoselective Reductive Amination

- Dissolve the 4-(4-chlorophenyl)-tetralone in methanol.
- Add a solution of methylamine (2-3 equivalents) in methanol.
- Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
- Add 5% Pd/C catalyst (5 mol%) to the reaction mixture.
- Hydrogenate the mixture in a Parr shaker apparatus under 3-4 atm of hydrogen pressure at room temperature.
- Monitor the reaction by TLC or HPLC until the starting material is consumed.
- Filter the reaction mixture through a pad of Celite to remove the catalyst.

- Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified.

Flowchart of 3-Dechloro Sertraline Synthesis



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Sources

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